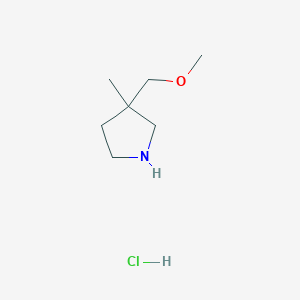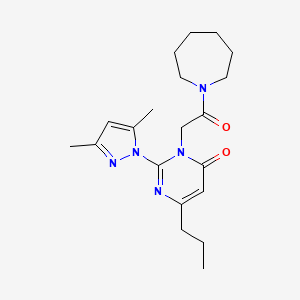![molecular formula C16H15N3O4S B2936372 4-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)-1-(thiazol-2-yl)piperazin-2-one CAS No. 2309571-55-7](/img/structure/B2936372.png)
4-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)-1-(thiazol-2-yl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you mentioned contains several structural components: a piperazin-2-one ring, a thiazol-2-yl group, and a 2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl group. Piperazin-2-one is a type of piperazine, which is a class of organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. Thiazol-2-yl is a type of thiazole, which is a heterocyclic compound that contains both sulfur and nitrogen in the ring. 2,3-Dihydrobenzo[b][1,4]dioxine is a type of dioxin, which are a group of chemically-related compounds that are persistent environmental pollutants .
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
Compounds structurally related to 4-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)-1-(thiazol-2-yl)piperazin-2-one have been synthesized and evaluated for their antimicrobial activities. For example, novel 1,2,4-triazole derivatives and other heterocyclic compounds have demonstrated significant antimicrobial potential, indicating the relevance of such structures in developing new antimicrobial agents (Bektaş et al., 2007).
Antihypertensive Drug Intermediates
Certain derivatives have been synthesized as intermediates in the production of antihypertensive drugs, highlighting the importance of such compounds in pharmaceutical manufacturing processes (C. Ramesh et al., 2006).
Anti-Inflammatory and Analgesic Agents
Research on benzodioxine derivatives has led to the development of novel compounds with potential anti-inflammatory and analgesic properties. These findings suggest the utility of this chemical framework in creating new therapeutic agents (Abu‐Hashem et al., 2020).
Synthesis and Characterization of Novel Compounds
Studies have also focused on the synthesis and characterization of new derivatives containing piperazine and related structures for various potential applications, including as dual antihypertensive agents (Marvanová et al., 2016). These efforts underscore the ongoing interest in exploring the chemical space around such motifs for medicinal chemistry applications.
Polymer Science Applications
In polymer science, related chemical structures have been employed in the synthesis of novel polymeric materials with desirable properties, indicating the versatility of this compound's core structure in materials science applications (Wang et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c20-14-9-18(6-7-19(14)16-17-5-8-24-16)15(21)13-10-22-11-3-1-2-4-12(11)23-13/h1-5,8,13H,6-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIWNAUMRGTPCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2COC3=CC=CC=C3O2)C4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2936289.png)


![8,11-Dioxadispiro[3.2.4.2]tridecan-2-one](/img/structure/B2936294.png)




![N-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2936303.png)
![(3R,3AR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diamine dihydrochloride](/img/structure/B2936306.png)
![6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2936308.png)

![4-Amino-N-[3-(diethylamino)propyl]-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2936311.png)
![2-((5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2936312.png)